

isopropenyl trimethylsilyl ether structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: trimethyl(prop-1-en-2-yloxy)silane

Cat. No.: B157659

[Get Quote](#)

An In-depth Technical Guide to Isopropenyl Trimethylsilyl Ether: Structure, Synthesis, and Reactivity

Executive Summary: Isopropenyl trimethylsilyl ether, also known as 2-(trimethylsiloxy)propene, is a pivotal silyl enol ether in modern organic synthesis. Derived from acetone, it serves as a stable and versatile enolate equivalent, enabling a wide range of carbon-carbon bond-forming reactions. Its utility is most prominently showcased in the Mukaiyama aldol addition, where it acts as a potent nucleophile for the construction of β -hydroxy ketones, key intermediates in the synthesis of complex natural products and pharmaceuticals. This guide provides a comprehensive overview of its molecular structure, detailed spectroscopic signature, robust synthetic protocols, and core reactivity, offering field-proven insights for researchers in chemical synthesis and drug development.

Molecular Structure and Properties

Isopropenyl trimethylsilyl ether possesses the chemical formula $C_6H_{14}OSi$. The structure consists of an isopropenyl group linked through an oxygen atom to a trimethylsilyl (TMS) group.^{[1][2][3]} This arrangement classifies it as a silyl enol ether, a class of compounds that are generally more stable and easier to handle than their corresponding lithium enolates, yet retain the potent nucleophilicity of the enolate at the α -carbon.^[4]

The silicon-oxygen bond is notably strong, which contributes to the compound's stability, allowing for its isolation and purification. The trimethylsilyl group is sterically bulky and electronically influences the reactivity of the enol ether system.

Diagram 1: Molecular Structure of Isopropenyl Trimethylsilyl Ether

Caption: Ball-and-stick representation of Isopropenyl Trimethylsilyl Ether.

Table 1: Physicochemical Properties of Isopropenyl Trimethylsilyl Ether

Property	Value	Source
CAS Number	1833-53-0	[3]
Molecular Formula	C ₆ H ₁₄ OSi	[1][2]
Molecular Weight	130.26 g/mol	[1][3]
Appearance	Colorless liquid	[3]
Density	0.78 g/mL at 25 °C	[3]
Refractive Index (n _{20/D})	1.395	[3]
Boiling Point	94 °C	[5]
SMILES String	CC(=C)O(C)C	[1][3]

Spectroscopic Characterization

Accurate characterization is paramount for confirming the purity and identity of isopropenyl trimethylsilyl ether. The following data represents a standard analytical signature for the compound.

Table 2: Summary of Spectroscopic Data

Technique	Key Features
¹ H NMR (400 MHz, CDCl ₃)	δ 4.05 (s, 2H, =CH ₂), 1.77 (s, 3H, -CH ₃), 0.21 (s, 9H, -Si(CH ₃) ₃)
¹³ C NMR (Predicted)	δ ~156 (=C-O), ~89 (=CH ₂), ~20 (-CH ₃), ~0 (-Si(CH ₃) ₃)
IR Spectroscopy	ν ~1650 cm ⁻¹ (C=C stretch), ~1255 cm ⁻¹ (Si-CH ₃), ~1080 cm ⁻¹ (C-O stretch)
Mass Spectrometry (EI)	m/z 130 (M ⁺), 115 ([M-CH ₃] ⁺), 73 ([CH ₃) ₃ Si] ⁺ , base peak)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides an unambiguous fingerprint of the molecule's proton environments.

- δ 4.05 ppm (singlet, 2H): These two signals, appearing as a sharp singlet, correspond to the two geminal protons of the terminal alkene (=CH₂). Their chemical equivalence is a result of free rotation around the C-O bond.
- δ 1.77 ppm (singlet, 3H): This singlet represents the three protons of the methyl group attached to the double bond (-C(CH₃)=).
- δ 0.21 ppm (singlet, 9H): The strong singlet at high field is characteristic of the nine equivalent protons of the trimethylsilyl (-Si(CH₃)₃) group.^[6] The electropositive nature of silicon results in significant shielding of these protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available experimental spectrum is sparse, the chemical shifts can be reliably predicted based on established substituent effects.

- δ ~156 ppm: The quaternary carbon of the double bond attached to the oxygen atom (=C-O). The electronegative oxygen atom deshields this carbon, shifting it significantly downfield.

- $\delta \sim 89$ ppm: The terminal methylene carbon of the double bond ($=\text{CH}_2$). This carbon is shifted upfield relative to the other sp^2 carbon due to being at the terminus of the pi system.
- $\delta \sim 20$ ppm: The methyl carbon attached to the double bond ($-\text{CH}_3$). This is a typical range for an sp^3 carbon attached to an sp^2 carbon.[7]
- $\delta \sim 0$ ppm: The three equivalent methyl carbons of the trimethylsilyl group ($-\text{Si}(\text{CH}_3)_3$). Similar to their protons, these carbons are highly shielded by the silicon atom.[8]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups.

- $\sim 1650 \text{ cm}^{-1}$ (C=C Stretch): A moderate absorption in this region confirms the presence of the carbon-carbon double bond.
- $\sim 1255 \text{ cm}^{-1}$ and $\sim 845 \text{ cm}^{-1}$ (Si-CH₃ Deformations): Strong, sharp peaks in these regions are highly characteristic of the trimethylsilyl group.
- $\sim 1080 \text{ cm}^{-1}$ (C-O Stretch): A strong absorption corresponding to the stretching of the C-O single bond in the enol ether linkage.[9][10]

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry reveals a characteristic fragmentation pattern for silyl ethers.

- m/z 130 (M⁺): The molecular ion peak, corresponding to the full mass of the molecule.
- m/z 115 ([M-15]⁺): A very prominent peak resulting from the loss of a methyl radical ($\bullet\text{CH}_3$) from the trimethylsilyl group. This fragmentation is a hallmark of TMS derivatives.[11][12]
- m/z 73 ($[(\text{CH}_3)_3\text{Si}]^+$): This is typically the base peak in the spectrum and corresponds to the stable trimethylsilyl cation. Its high intensity is a definitive indicator of a TMS-containing compound.[11]

Synthesis of Isopropenyl Trimethylsilyl Ether

The synthesis of silyl enol ethers is a fundamental transformation in organic chemistry.

Isopropenyl trimethylsilyl ether is prepared from acetone via trapping of its enolate with an electrophilic silicon source, typically trimethylsilyl chloride (TMSCl).^[4]

Mechanistic Principles: Kinetic vs. Thermodynamic Control

For unsymmetrical ketones, the choice of reaction conditions dictates the regioselectivity of enolate formation, leading to either the kinetic or thermodynamic silyl enol ether.^[13]

- Kinetic Control: Favored by strong, sterically hindered bases (e.g., Lithium Diisopropylamide, LDA) at low temperatures (-78 °C) with short reaction times. The base rapidly removes the most sterically accessible α -proton, leading to the less substituted enolate.^{[4][14][15]}
- Thermodynamic Control: Favored by weaker bases (e.g., triethylamine, Et₃N) at higher temperatures (room temperature or above) with longer reaction times. These conditions allow for equilibration, leading to the formation of the more stable, more substituted enolate.^{[4][6][14]}

Causality: For acetone, a symmetrical ketone, both α -carbons are identical. Therefore, the distinction between kinetic and thermodynamic control is moot, as only one silyl enol ether product can be formed. However, understanding this principle is crucial for applying silyl enol ether chemistry to more complex substrates. The protocol described below utilizes conditions that are broadly applicable and highly effective.

Diagram 2: Synthetic Workflow for Isopropenyl Trimethylsilyl Ether

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the synthesis of silyl enol ethers.

Experimental Protocol: Synthesis from Acetone

This protocol describes the in-situ generation of LDA followed by enolate formation and silylation.

Materials:

- Diisopropylamine
- n-Butyllithium (n-BuLi) in hexanes
- Acetone, anhydrous
- Trimethylsilyl chloride (TMSCl)
- Tetrahydrofuran (THF), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

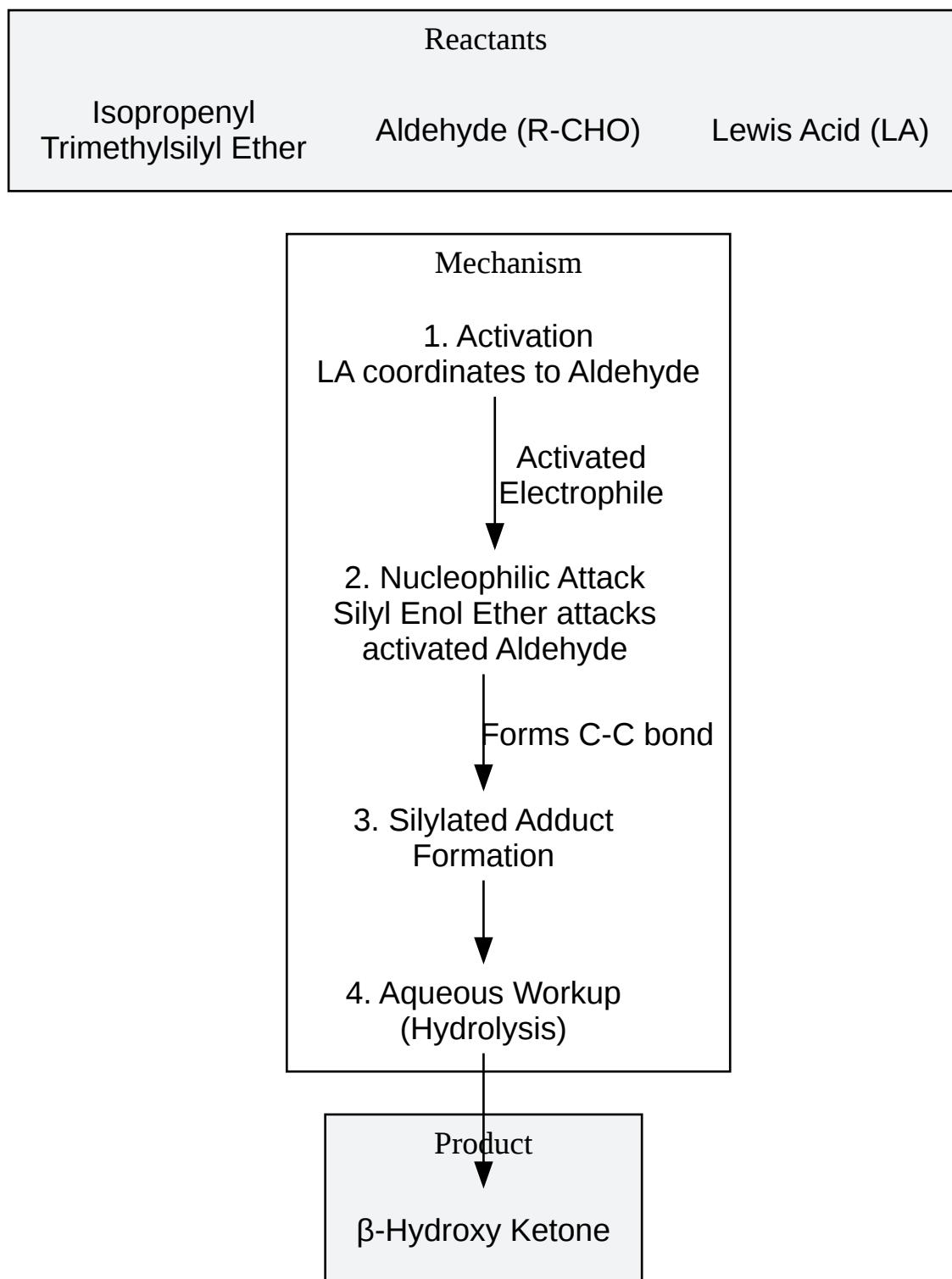
- Inert Atmosphere: A round-bottom flask equipped with a magnetic stir bar and a dropping funnel is flame-dried under vacuum and backfilled with argon.
- Reagent Addition: Anhydrous THF is added via syringe, followed by diisopropylamine (1.1 equivalents). The solution is cooled to -78 °C in a dry ice/acetone bath.
- Base Generation: n-BuLi (1.05 equivalents) is added dropwise to the stirred solution. The mixture is stirred at -78 °C for 30 minutes to ensure complete formation of LDA.
- Enolate Formation: Acetone (1.0 equivalent) is added dropwise, and the reaction is stirred for an additional 45 minutes at -78 °C.
- Silylation: TMSCl (1.2 equivalents) is added dropwise. The reaction mixture is allowed to slowly warm to room temperature over 2 hours.

- **Workup:** The reaction is quenched by the slow addition of saturated aqueous NaHCO_3 . The mixture is transferred to a separatory funnel and extracted with diethyl ether (3x).
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous MgSO_4 , filtered, and concentrated under reduced pressure. The crude product is purified by fractional distillation to yield pure isopropenyl trimethylsilyl ether.

Reactivity and Applications in Organic Synthesis

Isopropenyl trimethylsilyl ether is a cornerstone nucleophile in reactions that form C-C bonds at the α -position of a ketone.

The Mukaiyama Aldol Addition


The most significant application is the Mukaiyama aldol addition, a Lewis acid-catalyzed reaction between a silyl enol ether and a carbonyl compound (typically an aldehyde or ketone). [16][17] This reaction is a powerful alternative to traditional base-mediated aldol reactions, offering milder conditions and greater control.

Causality and Mechanism: The key to the Mukaiyama aldol reaction is the activation of the carbonyl electrophile by a Lewis acid (e.g., TiCl_4 , SnCl_4 , $\text{BF}_3 \cdot \text{OEt}_2$).[17][18]

- **Activation:** The Lewis acid coordinates to the oxygen atom of the aldehyde or ketone, rendering the carbonyl carbon significantly more electrophilic.[1][19]
- **Nucleophilic Attack:** The silyl enol ether, acting as the nucleophile, attacks the activated carbonyl carbon. The double bond of the enol ether performs the attack, and the silicon-oxygen bond is cleaved.
- **Intermediate Formation:** This attack forms a new carbon-carbon bond and generates a silylated aldol adduct intermediate.
- **Workup:** Aqueous workup hydrolyzes the silyl ether to reveal the β -hydroxy ketone product. [17]

The acyclic transition state of the reaction allows for stereocontrol based on the geometry of the silyl enol ether and the choice of Lewis acid and substrates.[17][18]

Diagram 3: Mechanism of the Mukaiyama Aldol Addition

[Click to download full resolution via product page](#)

Caption:Logical flow of the Mukaiyama aldol addition mechanism.

Other Synthetic Applications

Beyond the Mukaiyama aldol reaction, isopropenyl trimethylsilyl ether is used in:

- Michael Additions: As a soft nucleophile, it can undergo conjugate addition to α,β -unsaturated carbonyl compounds.[\[4\]](#)
- Alkylation Reactions: It reacts with SN1-active electrophiles, such as tertiary or benzylic halides, in the presence of a Lewis acid to form α -alkylated ketones.[\[4\]](#)
- Halogenation: Reaction with halogen sources (e.g., NBS, NCS) provides α -haloketones.[\[4\]](#)

Experimental Protocol: Representative Mukaiyama Aldol Reaction

This protocol details the reaction of isopropenyl trimethylsilyl ether with benzaldehyde, catalyzed by titanium tetrachloride ($TiCl_4$).

Materials:

- Isopropenyl trimethylsilyl ether
- Benzaldehyde
- Titanium tetrachloride ($TiCl_4$)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate ($NaHCO_3$)
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- Inert Atmosphere: A flame-dried, three-neck round-bottom flask fitted with a stir bar, thermometer, and argon inlet is charged with anhydrous DCM.

- Cooling: The flask is cooled to -78 °C.
- Reagent Addition: Benzaldehyde (1.0 equivalent) is added via syringe, followed by the dropwise addition of TiCl_4 (1.1 equivalents). The solution is stirred for 5 minutes.
- Nucleophile Addition: Isopropenyl trimethylsilyl ether (1.2 equivalents) is added dropwise over 10 minutes, ensuring the internal temperature remains below -70 °C.
- Reaction: The reaction is stirred at -78 °C for 2-3 hours, with progress monitored by Thin Layer Chromatography (TLC).
- Quenching and Workup: The reaction is quenched by the slow addition of saturated aqueous NaHCO_3 . The mixture is allowed to warm to room temperature and is stirred vigorously until both layers are clear.
- Extraction and Purification: The layers are separated, and the aqueous layer is extracted with DCM (3x). The combined organic layers are dried over MgSO_4 , filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the desired β -hydroxy ketone.

References

- BenchChem. (n.d.). Kinetic vs. Thermodynamic Control in Silyl Enol Ether Formation: A Comparative Guide.
- Wikipedia contributors. (n.d.). Silyl enol ether. In Wikipedia.
- Organic Chemistry Portal. (n.d.). Silyl enol ether synthesis by silylation.
- Organic Chemistry Portal. (n.d.). Mukaiyama Aldol Addition.
- Wikipedia contributors. (n.d.). Mukaiyama aldol addition. In Wikipedia.
- YouTube. (2022). Mukaiyama Aldol Reaction.
- GSRS. (n.d.). 2-(TRIMETHYLSILOXY)PROPENE.
- NIST. (n.d.). Propene, 2-trimethylsilyloxy. In NIST Chemistry WebBook.
- Scribd. (n.d.). Mukaiyama Aldol Reaction Mechanism.
- Royal Society of Chemistry. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues.
- Yamamoto, Y., & Matui, C. (1981). Preparation of Silyl Enol Ethers by the Reaction of Ketones with Silylamines and Methyl Iodide. *Organometallics*.
- ChemicalBook. (n.d.). isopropenyloxytrimethylsilane(1833-53-0) 1h nmr.
- Sigma-Aldrich. (n.d.). (Isopropenyloxy)trimethylsilane.

- Organic Chemistry Academy. (2023). Thermodynamic vs Kinetic Enolates.
- Scribd. (n.d.). Kinetic vs. Thermodynamic Enolates.
- Harvey, D. J. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. *Mass Spectrometry Reviews*.
- Touati, D., et al. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ^{18}O labelling. *Rapid Communications in Mass Spectrometry*.
- Lai, Z., & Fiehn, O. (2016). Mass spectral fragmentation of trimethylsilylated small molecules. *Mass Spectrometry Reviews*.
- Alfa Chemistry. (n.d.). CAS 1833-53-0 Isopropenyloxytrimethylsilane.
- Doc Brown's Chemistry. (n.d.). ^1H proton nmr spectrum of propene.
- ChemicalBook. (n.d.). Isopropenyl acetate(108-22-5) ^{13}C NMR spectrum.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ^{13}C NMR Chemical Shifts.
- Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers.
- OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In *Organic Chemistry: A Tenth Edition*.
- Doc Brown's Chemistry. (n.d.). Spectroscopy Infrared Spectra.
- ChemicalBook. (n.d.). 2-Methoxypropene(116-11-0) IR Spectrum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Propene, 2-trimethylsilyloxy [webbook.nist.gov]
- 3. 三甲基(1-甲基乙烯氧基)硅烷 ≥85% | Sigma-Aldrich [sigmaaldrich.com]
- 4. orgsyn.org [orgsyn.org]
- 5. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 6. ISOPROPENYLOXYTRIMETHYLSILANE(1833-53-0) ^1H NMR spectrum [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. web.pdx.edu [web.pdx.edu]
- 16. orgsyn.org [orgsyn.org]
- 17. scs.illinois.edu [scs.illinois.edu]
- 18. 2-Propenoic acid, 2-((trimethylsilyl)oxy)-, trimethylsilyl ester | C9H20O3Si2 | CID 521587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYL SILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [isopropenyl trimethylsilyl ether structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b157659#isopropenyl-trimethylsilyl-ether-structure\]](https://www.benchchem.com/product/b157659#isopropenyl-trimethylsilyl-ether-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com